7-Bromo-4-chloro-8-methylquinazoline
Overview
Description
7-Bromo-4-chloro-8-methylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-8-methylquinazoline typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by bromination and methylation steps . The reaction conditions often include refluxing in acetic acid or other suitable solvents to achieve the desired product.
Industrial Production Methods: Industrial production methods for quinazoline derivatives, including this compound, often employ large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-8-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) for bromination.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the quinazoline ring, often using reagents like sodium borohydride (NaBH4) for reduction.
Common Reagents and Conditions:
Halogenation: NBS in chloroform for bromination.
Reduction: NaBH4 in methanol or ethanol.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Investigated for its antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-8-methylquinazoline involves its interaction with specific molecular targets, such as receptor tyrosine kinases (RTKs). These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound may also interfere with bacterial cell wall synthesis, contributing to its antibacterial properties .
Comparison with Similar Compounds
8-Bromo-4-chloro-6-methylquinazoline: Another quinazoline derivative with similar biological activities.
7-Bromo-6-chloroquinazolin-4(3H)-one: Known for its antibacterial and antifungal properties.
Uniqueness: 7-Bromo-4-chloro-8-methylquinazoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
7-bromo-4-chloro-8-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-7(10)3-2-6-8(5)12-4-13-9(6)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVIICZEECULSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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